molecular formula C8H14F2O2 B1527000 Butyl 2,2-difluorobutanoate CAS No. 1000339-45-6

Butyl 2,2-difluorobutanoate

Cat. No.: B1527000
CAS No.: 1000339-45-6
M. Wt: 180.19 g/mol
InChI Key: NAFILWBUFIKBOF-UHFFFAOYSA-N
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Description

Butyl 2,2-difluorobutanoate is a chemical compound with the molecular formula C8H14F2O2 . It has an average mass of 180.192 Da and a monoisotopic mass of 180.096191 Da .

Scientific Research Applications

  • Polymer Science and Swelling Behavior Analysis : In a study by Bedjaoui et al. (2020), the swelling behavior of crosslinked polymer networks in linear primary alcohols was analyzed. This research, involving photo-chemically crosslinked poly(butyl prop-2-enoate), is significant for understanding polymer-alcohol interactions and could have implications for the use of Butyl 2,2-difluorobutanoate in similar contexts (Bedjaoui et al., 2020).

  • Chemical Reactions and Catalysis : Research by Yoo et al. (2004) explored the alkylation of isobutane with 2-butene in ionic liquid media. This study is relevant for understanding the role of various chemical components, including this compound, in catalyzing important industrial chemical reactions (Yoo et al., 2004).

  • Synthesis of Pharmaceutical Intermediates : Araki et al. (2013) developed novel synthetic methods for the production of butyl (S)-2-hydroxybutanoate from butyl (2S,3R)-epoxybutanoate, which is closely related to this compound. These methods have implications for the synthesis of pharmaceutical intermediates (Araki et al., 2013).

  • Fuel and Energy Research : Merola et al. (2013) conducted research on the combustion process in spark-ignition engines using butanol–gasoline blends. This study is pertinent to the use of this compound in fuel and energy applications, particularly in the context of enhancing fuel properties (Merola et al., 2013).

  • Environmental and Green Chemistry : Bamoharram et al. (2007) investigated the direct esterification of butanol to butylbutanoate using green solid acid catalysts. The findings from this study are relevant to the environmental applications of this compound, particularly in the context of sustainable and eco-friendly chemical processes (Bamoharram et al., 2007).

Mechanism of Action

In terms of pharmacokinetics, the absorption, distribution, metabolism, and excretion (ADME) of esters can vary widely depending on their specific chemical structure. Some esters might be readily absorbed through the skin, while others might require ingestion or inhalation. Once in the body, esters can be distributed to various tissues and are often metabolized by esterases, a type of enzyme that can break down esters into their constituent alcohol and carboxylic acid .

Properties

IUPAC Name

butyl 2,2-difluorobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14F2O2/c1-3-5-6-12-7(11)8(9,10)4-2/h3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAFILWBUFIKBOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C(CC)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50717176
Record name Butyl 2,2-difluorobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50717176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000339-45-6
Record name Butyl 2,2-difluorobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50717176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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